molecular formula C17H14N2O B2691541 4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one CAS No. 866050-17-1

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one

Cat. No.: B2691541
CAS No.: 866050-17-1
M. Wt: 262.312
InChI Key: QUNLJIIVEJUHHO-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one is a heterocyclic compound that features both an indene and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to yield the phthalazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a phthalazinone moiety.

    4-(2,3-dihydro-1H-inden-5-yl)pyrimidin-2-amine:

Uniqueness

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one is unique due to its combination of indene and phthalazinone structures, which confer specific chemical reactivity and potential biological activity not found in similar compounds.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17-15-7-2-1-6-14(15)16(18-19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNLJIIVEJUHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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